molecular formula C10H16ClN3 B1361743 6-Chloro-N,N-dipropylpyrimidin-4-amine CAS No. 951885-40-8

6-Chloro-N,N-dipropylpyrimidin-4-amine

Cat. No. B1361743
CAS RN: 951885-40-8
M. Wt: 213.71 g/mol
InChI Key: YXNOZPKYQOLASD-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dipropylpyrimidin-4-amine is a chemical compound with the molecular formula C10H16ClN3 . It has a molecular weight of 213.71 g/mol . The IUPAC name for this compound is 6-chloro-N,N-dipropylpyrimidin-4-amine .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C10H16ClN3/c1-3-5-14(6-4-2)10-7-9(11)12-8-13-10/h7-8H,3-6H2,1-2H3 . The Canonical SMILES representation is CCCN(CCC)C1=CC(=NC=N1)Cl .

Scientific Research Applications

Molecular Structure and Biological Activity

  • 6-Chloro-N,N-dipropylpyrimidin-4-amine's molecular structure and biological activity have been explored using various techniques like FT-IR, FT-Raman, NMR, and DFT. These studies indicate potential anti-hypertensive activity due to its role as an I1 imidazoline receptor agonist (Aayisha et al., 2019).

Chemical Synthesis and Reactivity

  • Research into the chemical synthesis and reactivity of related pyrimidine compounds provides insights into the amination mechanisms and regioselectivity of reactions involving similar structures. This research is fundamental in understanding the chemical behavior of 6-Chloro-N,N-dipropylpyrimidin-4-amine (Valk et al., 2010), (Kroon & Plas, 2010).

Crystallography and Molecular Interactions

  • Studies in crystallography demonstrate how molecular interactions and hydrogen bonding patterns in pyrimidine derivatives contribute to their structural properties, which is relevant for understanding the properties of 6-Chloro-N,N-dipropylpyrimidin-4-amine (Odell et al., 2007).

Synthesis of Pyrimidine Derivatives

  • Synthesis of pyrimidine derivatives, which includes compounds structurally similar to 6-Chloro-N,N-dipropylpyrimidin-4-amine, reveals methods for creating a variety of pyrimidine-based molecules with potential pharmacological applications (McKeveney et al., 2004), (Doulah et al., 2014).

Electrochemical Synthesis and Functionalization

  • Electrochemical methods have been applied to synthesize and functionally modify pyrimidines, indicating a potential route for the functionalization of 6-Chloro-N,N-dipropylpyrimidin-4-amine for various applications (Sengmany et al., 2011).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

6-chloro-N,N-dipropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3/c1-3-5-14(6-4-2)10-7-9(11)12-8-13-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNOZPKYQOLASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650060
Record name 6-Chloro-N,N-dipropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N,N-dipropylpyrimidin-4-amine

CAS RN

951885-40-8
Record name 6-Chloro-N,N-dipropyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N,N-dipropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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